molecular formula C17H12Cl2N2O B2743642 3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one CAS No. 338414-68-9

3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one

Cat. No.: B2743642
CAS No.: 338414-68-9
M. Wt: 331.2
InChI Key: XSOQXEYPILWLCT-SILNSSARSA-N
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Description

3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one typically involves the reaction of 3,5-dichloroaniline with indole-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and catalysts may also be adjusted to improve the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)imino-1-prop-2-enylindol-2-one
  • 3-(3,5-Dichlorophenyl)imino-1-methylindolin-2-one

Uniqueness

Compared to similar compounds, it may exhibit different biological activities, reactivity, and stability, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)imino-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c1-2-7-21-15-6-4-3-5-14(15)16(17(21)22)20-13-9-11(18)8-12(19)10-13/h2-6,8-10H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOQXEYPILWLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=NC3=CC(=CC(=C3)Cl)Cl)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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